
Argipressin, pro(4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argipressin, pro(4)-, also known as Argipressin, pro(4)-, is a useful research compound. Its molecular formula is C46H64N14O11S2 and its molecular weight is 1053.2 g/mol. The purity is usually 95%.
The exact mass of the compound Argipressin, pro(4)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Vasopressins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Argipressin, pro(4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Argipressin, pro(4)- including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What experimental methodologies are most reliable for characterizing the structural stability of Argipressin, pro(4)- under varying physiological conditions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure changes under pH gradients (e.g., 6.0–8.0) and temperature variations (25–37°C). Pair with molecular dynamics simulations to predict conformational shifts . Validate results via HPLC-MS to confirm peptide integrity post-stress testing .
Q. How can researchers optimize in vitro synthesis protocols for Argipressin, pro(4)- to minimize byproducts?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, using orthogonal protecting groups for proline residues. Monitor coupling efficiency via Kaiser tests and optimize deprotection steps with trifluoroacetic acid (TFA)/triisopropylsilane (TIS) mixtures . Analyze purity with reverse-phase HPLC and MALDI-TOF mass spectrometry .
Q. What criteria should guide the selection of animal models for studying Argipressin, pro(4)-'s renal effects?
- Methodological Answer : Prioritize species with homologous vasopressin receptor subtypes (e.g., V1a and V2 in rodents). Use knockout models to isolate receptor-specific pathways. Ensure ethical compliance by aligning with ARRIVE guidelines for humane endpoints and sample-size justification .
Advanced Research Questions
Q. How should researchers address contradictions in reported binding affinities of Argipressin, pro(4)- across different receptor subtypes?
- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement) under standardized buffer conditions (pH 7.4, 150 mM NaCl). Normalize data using reference agonists (e.g., arginine vasopressin). Apply statistical meta-analysis to reconcile discrepancies from prior studies, accounting for assay variability (e.g., cell-line transfection efficiency) .
Q. What experimental designs are optimal for distinguishing the pharmacokinetic profile of Argipressin, pro(4)- from endogenous vasopressin analogs?
- Methodological Answer : Use stable isotope labeling (e.g., ¹³C-proline) combined with LC-MS/MS for tracer quantification in plasma and tissue homogenates. Design crossover studies in animal models with controlled hydration states to isolate renal clearance pathways .
Q. How can computational modeling improve the prediction of Argipressin, pro(4)-'s interaction with non-canonical receptor conformations?
- Methodological Answer : Apply homology modeling based on cryo-EM structures of vasopressin receptors. Perform free-energy perturbation (FEP) calculations to map residue-specific binding energies. Validate predictions via mutagenesis and functional cAMP assays .
Q. Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response curves in Argipressin, pro(4)- studies with high inter-experimental variability?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals. Normalize responses to internal controls (e.g., maximal AVP response). Apply mixed-effects models to account for batch-to-batch variability in peptide purity .
Q. How should researchers validate the specificity of antibodies used in Argipressin, pro(4)- immunohistochemistry?
- Methodological Answer : Perform pre-adsorption controls with excess peptide and validate cross-reactivity using knockout tissue samples. Combine with mass spectrometry imaging (MSI) to confirm spatial localization .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing Argipressin, pro(4)- across laboratories?
- Methodological Answer : Adhere to FAIR data principles by publishing detailed synthetic protocols (e.g., molar ratios, solvent grades) in supplementary materials. Use collaborative inter-laboratory trials to establish reproducibility benchmarks .
Q. How can researchers mitigate bias when interpreting Argipressin, pro(4)-'s therapeutic potential in preclinical studies?
- Methodological Answer : Implement blinded analysis for outcome measures (e.g., GFR measurements). Pre-register study hypotheses and analysis plans on platforms like Open Science Framework. Use independent replication cohorts to confirm findings .
Q. Contradiction Resolution & Knowledge Gaps
Q. What strategies resolve conflicting findings about Argipressin, pro(4)-'s role in blood-pressure regulation versus fluid homeostasis?
- Methodological Answer : Design dual-endpoint studies measuring both mean arterial pressure (MAP) and urine osmolality in parallel. Use conditional knockout models to dissect tissue-specific pathways .
Q. How can researchers prioritize understudied aspects of Argipressin, pro(4)-'s post-translational modifications?
- Methodological Answer : Apply top-down proteomics to identify modification sites (e.g., phosphorylation, glycosylation). Correlate findings with functional assays (e.g., receptor internalization kinetics) .
Q. Tables for Quick Reference
Parameter | Recommended Method | Validation Technique |
---|---|---|
Structural Stability | CD Spectroscopy + Molecular Dynamics | HPLC-MS |
Binding Affinity | Radioligand Displacement Assays | Meta-Analysis of Published Data |
Pharmacokinetics | Stable Isotope Labeling + LC-MS/MS | Crossover Animal Studies |
Antibody Specificity | Pre-Adsorption Controls + MSI | Knockout Tissue Validation |
属性
CAS 编号 |
112935-95-2 |
---|---|
分子式 |
C46H64N14O11S2 |
分子量 |
1053.2 g/mol |
IUPAC 名称 |
1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O11S2/c47-28-23-72-73-24-33(45(71)60-18-6-10-34(60)42(68)54-29(9-4-16-52-46(50)51)39(65)53-22-37(49)63)58-41(67)31(21-36(48)62)56-43(69)35-11-5-17-59(35)44(70)32(20-25-7-2-1-3-8-25)57-40(66)30(55-38(28)64)19-26-12-14-27(61)15-13-26/h1-3,7-8,12-15,28-35,61H,4-6,9-11,16-24,47H2,(H2,48,62)(H2,49,63)(H,53,65)(H,54,68)(H,55,64)(H,56,69)(H,57,66)(H,58,67)(H4,50,51,52) |
InChI 键 |
WZSKULBMQXEEPL-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
规范 SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
序列 |
CYFPNCPRG |
同义词 |
4-Pro-argipressin 4-Pro-AVP arginine vasopressin, Pro(4)- argipressin, Pro(4)- argipressin, proline(4)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。